2,6-dicyanobenzene-1-sulfonyl chloride physical and chemical properties
2,6-dicyanobenzene-1-sulfonyl chloride physical and chemical properties
An In-depth Technical Guide to 2,6-Dicyanobenzene-1-sulfonyl Chloride: Properties, Reactivity, and Applications
Introduction: 2,6-Dicyanobenzene-1-sulfonyl chloride is a specialized aromatic organic compound characterized by a sulfonyl chloride group and two cyano substituents on the benzene ring. While specific experimental data for this compound is not extensively available in public literature, its structure allows for a robust, scientifically-grounded analysis of its properties and reactivity based on well-established chemical principles and data from closely related structural analogs.[1] The presence of two potent electron-withdrawing cyano groups in the ortho positions is predicted to significantly influence the reactivity of the sulfonyl chloride moiety, making it a unique and highly reactive building block for chemical synthesis.
This guide provides an in-depth examination of the anticipated physical and chemical properties of 2,6-dicyanobenzene-1-sulfonyl chloride. It is intended for researchers, scientists, and drug development professionals who may consider using this or structurally similar reagents in the synthesis of novel molecules. We will delve into its core reactivity, plausible synthetic routes, critical safety and handling protocols, and potential applications, particularly in the realm of medicinal chemistry.
Molecular Structure and Identifiers
The foundational step in understanding a chemical's behavior is to analyze its structure. The key features are the sulfonyl chloride group (-SO₂Cl), which is a highly reactive electrophilic center, and the two cyano (-C≡N) groups, which are strong electron-withdrawing groups that modulate the electronic properties of the entire molecule.
| Property | Value | Source |
| Chemical Name | 2,6-dicyanobenzene-1-sulfonyl chloride | [2] |
| CAS Number | 2305377-65-3 | [2] |
| Molecular Formula | C₈H₃ClN₂O₂S | [1] |
| Molecular Weight | 226.64 g/mol | Calculated |
| InChI | InChI=1S/C8H3ClN2O2S/c9-14(12,13)8-6(4-10)2-1-3-7(8)5-11/h1-3H | [1] |
| SMILES | C1=CC(=C(C(=C1)C#N)S(=O)(=O)Cl)C#N | [1] |
graph "2_6_dicyanobenzene_1_sulfonyl_chloride" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; // Substituent nodes S [label="S", pos="2,0!"]; Cl [label="Cl", pos="3,0!"]; O1 [label="O", pos="1.7,0.8!"]; O2 [label="O", pos="1.7,-0.8!"]; CN1_C [label="C", pos="-1.7,0.8!"]; N1 [label="N", pos="-2.4,1.1!"]; CN2_C [label="C", pos="-1.7,-0.8!"]; N2 [label="N", pos="-2.4,-1.1!"]; // Position ring carbons C1 [pos="1,0!"]; C2 [pos="0.5,0.866!"]; C3 [pos="-0.5,0.866!"]; C4 [pos="-1,0!"]; C5 [pos="-0.5,-0.866!"]; C6 [pos="0.5,-0.866!"]; // Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituent bonds C1 -- S; S -- Cl; S -- O1 [style=double]; S -- O2 [style=double]; C2 -- CN1_C; CN1_C -- N1 [style=triple]; C6 -- CN2_C; CN2_C -- N2 [style=triple];
}
Physical Properties: An Analog-Based Estimation
Direct experimental data for the physical properties of 2,6-dicyanobenzene-1-sulfonyl chloride are not available. However, we can estimate these properties by comparing them to well-characterized structural analogs. The most relevant analogs include isomers and compounds where the cyano groups are replaced by other electron-withdrawing groups like chlorine.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,6-Dicyanobenzene-1-sulfonyl chloride (Target) | 2305377-65-3 | 226.64 | Not Reported (Predicted Solid) |
| 3-Cyanobenzene-1-sulfonyl chloride | 56542-67-7 | 201.63 | 49-53 |
| 4-Cyanobenzenesulfonyl chloride | 49584-26-1 | 201.63 | 107-111 |
| 2,6-Dichlorobenzenesulfonyl chloride | 6579-54-0 | 245.51 | 53-56 |
Analysis and Insights:
-
Physical State: Based on its analogs, which are all solids at room temperature, 2,6-dicyanobenzene-1-sulfonyl chloride is expected to be a crystalline solid.[3][4][5]
-
Melting Point: The melting point is influenced by molecular symmetry and intermolecular forces. The 2,6-dichloro analog has a melting point of 53-56 °C.[4][6] The cyano groups are stronger dipoles than chloro groups, which may lead to stronger intermolecular dipole-dipole interactions. Therefore, the melting point is anticipated to be in a similar or slightly higher range.
-
Solubility: Like most sulfonyl chlorides, it is expected to be insoluble in water (and reactive with it). It should be soluble in common anhydrous aprotic organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate.
-
Moisture Sensitivity: A critical property of all sulfonyl chlorides is their high sensitivity to moisture. The compound will readily hydrolyze in the presence of water, including atmospheric moisture, to form the corresponding 2,6-dicyanobenzenesulfonic acid and corrosive hydrochloric acid.[7][8]
Chemical Properties and Reactivity Profile
The reactivity of sulfonyl chlorides is dominated by the highly electrophilic sulfur atom.[9][10] This electrophilicity is dramatically enhanced in 2,6-dicyanobenzene-1-sulfonyl chloride due to the powerful inductive and mesomeric electron-withdrawing effects of the two ortho-cyano groups.
Core Directive of Reactivity: The primary reaction pathway is nucleophilic substitution at the sulfur atom, where the chloride ion acts as an excellent leaving group.[9][10] The two ortho-cyano groups significantly withdraw electron density from the benzene ring and, by extension, from the sulfonyl group. This makes the sulfur atom exceptionally electron-deficient and thus highly susceptible to attack by nucleophiles.
Key Reactions for Drug Development Professionals:
-
Formation of Sulfonamides: This is arguably the most important reaction of sulfonyl chlorides in medicinal chemistry. The reaction with primary or secondary amines yields highly stable sulfonamides, a key functional group (pharmacophore) in numerous drugs. The reaction typically requires a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[9]
-
Formation of Sulfonate Esters: Reaction with alcohols in the presence of a base produces sulfonate esters. This is a vital transformation in organic synthesis as it converts a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate), facilitating subsequent Sₙ2 or E2 reactions.[9]
The enhanced reactivity means that reactions with 2,6-dicyanobenzene-1-sulfonyl chloride will likely proceed under milder conditions and at a faster rate compared to less activated sulfonyl chlorides like tosyl chloride.
Proposed Synthesis
A validated synthesis for 2,6-dicyanobenzene-1-sulfonyl chloride is not published. However, a plausible and robust synthetic route can be designed based on standard, reliable transformations in organic chemistry, starting from 2,6-dicyanoaniline.
Experimental Protocol: Proposed Synthesis via Sandmeyer-type Reaction
This protocol is adapted from a standard procedure for converting an aromatic amine to a sulfonyl chloride.[3]
-
Diazotization:
-
Dissolve 2,6-dicyanoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
-
Sulfonyl Chloride Formation:
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will be observed.
-
Allow the reaction to stir at a low temperature for 1-2 hours and then warm to room temperature.
-
-
Workup and Purification:
-
Pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Safety, Handling, and Emergency Procedures
Trustworthiness through Self-Validating Protocols: Every step described below is designed to mitigate inherent risks. The protocol assumes nothing and builds in safety checks.
Hazards Analysis: Based on data for analogous sulfonyl chlorides, 2,6-dicyanobenzene-1-sulfonyl chloride must be treated as a corrosive, water-reactive, and toxic compound.
-
Corrosivity: Causes severe skin burns and eye damage.[2][4][7][11][12] Contact with tissue will cause immediate chemical burns due to the compound itself and the HCl generated upon hydrolysis.
-
Reactivity with Water: Reacts exothermically, and potentially violently, with water, moisture, and protic solvents to release corrosive hydrochloric acid gas.[7][12]
-
Inhalation Toxicity: Inhalation of dust or fumes can cause severe damage to the respiratory tract.[7]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a full-face shield are essential.[7]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before each use.[7]
-
Body Protection: A chemical-resistant lab coat or apron is required. For larger quantities, fire-resistant clothing should be considered.[7]
-
Respiratory Protection: All handling must be performed inside a certified chemical fume hood to prevent inhalation of dust or HCl fumes.[7][13]
Handling and Storage:
-
Inert Atmosphere: Handle and store the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[6][14]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[5][13] Store away from water, bases, and alcohols.
Emergency and Quenching Protocol:
In the event of a spill or at the end of a reaction, the reactive sulfonyl chloride must be safely neutralized. NEVER use water directly on the neat compound.
-
Spill Containment (Small Spills):
-
Ensure the area is well-ventilated (fume hood).
-
Wearing full PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.[7]
-
Carefully collect the absorbed material into a labeled container for hazardous waste.
-
-
Quenching Excess Reagent (Post-Reaction):
-
Prepare a separate flask containing a stirred, ice-cold solution of a weak base, such as saturated aqueous sodium bicarbonate (NaHCO₃). Use at least a 5-10 molar excess of the base.[7]
-
Slowly and cautiously , add the reaction mixture containing the unreacted sulfonyl chloride dropwise to the cold bicarbonate solution.
-
Be prepared for gas evolution (CO₂) and a potential exotherm. Maintain cooling and slow addition to control the reaction.
-
Once the addition is complete and gas evolution has ceased, the quenched mixture can be safely processed for workup.
-
Applications in Research and Drug Development
The unique structure of 2,6-dicyanobenzene-1-sulfonyl chloride makes it a potentially valuable tool for medicinal chemists and material scientists.
-
Scaffold for Novel Sulfonamides: Its primary application is as an advanced building block for synthesizing novel sulfonamides. The dicyano-substituted benzene ring provides a rigid, well-defined scaffold. The electronic properties of this ring can be exploited to fine-tune the binding of the final molecule to biological targets like enzymes or receptors.
-
Modulation of Acidity: The strong electron-withdrawing nature of the cyano groups will significantly lower the pKa of the resulting sulfonamide N-H proton.[15] This increased acidity can be a critical design element for enhancing hydrogen bonding interactions with a protein target or altering the pharmacokinetic properties of a drug candidate.
-
Fluorescent Probes and Materials: Dicyano-substituted aromatic systems are known to be components of fluorescent materials.[16] Derivatives of this compound could be explored for the development of fluorescent probes for biological imaging or as components in advanced materials.
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- Synthesis of sulfonyl chloride substrate precursors.
- Effect of Sulfonyl Protecting Groups on the Neighboring Group Participation Ability of Sulfonamido Nitrogen | The Journal of Organic Chemistry - ACS Publications.
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- SAFETY DATA SHEET.
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- 2,6-Dichlorobenzenesulfonylchloride | C6H3Cl3O2S | CID 522183 - PubChem.
- 4-chloro-3-cyanobenzene-1-sulfonyl chloride — Chemical Substance Information - NextSDS.
- 4-Cyanobenzene-1-sulfonyl chloride - SAFETY DATA SHEET.
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- Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview.
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- 2,6-DICHLOROBENZENESULFONYL CHLORIDE | 6579-54-0 - ChemicalBook.
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